Potassium trifluoromethanesulfonate

Catalog No.
S742683
CAS No.
2926-27-4
M.F
CHF3KO3S
M. Wt
189.18 g/mol
Availability
In Stock
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Potassium trifluoromethanesulfonate

CAS Number

2926-27-4

Product Name

Potassium trifluoromethanesulfonate

IUPAC Name

potassium;trifluoromethanesulfonate

Molecular Formula

CHF3KO3S

Molecular Weight

189.18 g/mol

InChI

InChI=1S/CHF3O3S.K/c2-1(3,4)8(5,6)7;/h(H,5,6,7);

InChI Key

AZLIIAMTCHKNJJ-UHFFFAOYSA-N

SMILES

C(F)(F)(F)S(=O)(=O)[O-].[K+]

Canonical SMILES

C(F)(F)(F)S(=O)(=O)O.[K]

Synthesis of Functional Materials

Potassium trifluoromethanesulfonate serves as a reagent in the synthesis of various functional materials, including:

  • Guanine-quadruplex hybrid materials: These materials are potential candidates for developing new diagnostic tools and therapeutic agents. Potassium triflate facilitates the self-assembly of guanine-siloxane monomers, leading to the formation of these hybrid materials. Source: [Potassium trifluoromethanesulfonate, 98%, Thermo Scientific Chemicals: ]

Electrochemistry

Potassium trifluoromethanesulfonate acts as a supporting electrolyte in electrochemical studies. In one instance, it was used to investigate the presence of gold anions in ethylenediamine, providing valuable insights into the behavior of gold in this specific environment. Source: [Potassium triflate, Trifluoromethanesulfonic acid potassium salt - Sigma-Aldrich: ]

Organic Synthesis

Potassium trifluoromethanesulfonate exhibits mild Lewis acidity, making it a valuable catalyst in various organic reactions. For example, it can be used in the preparation of:

  • N-fluoro-2,4,6-trimethylpyridinium triflate: This compound is a versatile fluorinating agent employed in various synthetic transformations. Source: [Potassium triflate, Trifluoromethanesulfonic acid potassium salt - Sigma-Aldrich: ]
  • Imidazolium salts: These ionic liquids possess unique properties and find applications in diverse fields, including catalysis, electrochemistry, and material science. Potassium triflate plays a role in the preparation of specific imidazolium salts. Source: [Potassium trifluoromethanesulfonate 98 2926-27-4 - Sigma-Aldrich: ]

Potassium trifluoromethanesulfonate, also known as potassium triflate, is an inorganic compound with the formula CF₃KO₃S. It appears as a white to almost white crystalline powder and has a molecular weight of approximately 188.17 g/mol. This compound is notable for its strong acidic properties due to the presence of the trifluoromethanesulfonate anion, which is derived from triflic acid, a superacid that exhibits greater acidity than sulfuric acid. The compound is soluble in water and is typically used in various

: The compound serves as a supporting electrolyte in electrochemical studies. For instance, it has been utilized to investigate gold anions in ethylenediamine solutions, providing insights into gold behavior under specific conditions.
  • Lewis Acid Catalysis: Potassium trifluoromethanesulfonate exhibits mild Lewis acidity, making it useful as a catalyst in various organic reactions such as Friedel-Crafts acylation and alkylation .
  • While potassium trifluoromethanesulfonate does not have a specific biological mechanism of action, its Lewis acidity allows it to interact with electron-rich molecules. This interaction can influence reaction rates and product formation in organic synthesis. Additionally, it has been used as a supporting electrolyte in biochemical applications, particularly in studies involving enzymes and proteins.

    Potassium trifluoromethanesulfonate can be synthesized through several methods:

    • Neutralization Reaction: The most common method involves the neutralization of trifluoromethanesulfonic acid with potassium hydroxide:
      KOH+CF3SO3HCF3SO3K+H2O\text{KOH}+\text{CF}_3\text{SO}_3\text{H}\rightarrow \text{CF}_3\text{SO}_3\text{K}+\text{H}_2\text{O}
      This reaction typically occurs at elevated temperatures to ensure complete conversion .
    • From Trifluoromethanesulfonyl Fluoride: Another method involves reacting potassium sulfite with trifluoromethanesulfonyl fluoride under controlled conditions to yield potassium trifluoromethanesulfonate .
    • Industrial Methods: In industrial settings, synthesis may involve larger-scale reactions with careful control of temperature and concentration to optimize yield and purity .

    Potassium trifluoromethanesulfonate has various applications:

    • Organic Synthesis: It is widely used as a reagent and catalyst in organic synthesis due to its strong leaving group ability and Lewis acidity .
    • Electrochemical Studies: The compound acts as a supporting electrolyte in electrochemical experiments, aiding in the investigation of metal ions and other species.
    • Material Science: It plays a role in the synthesis of functional materials, including polymer electrolytes for batteries .

    Several compounds share similarities with potassium trifluoromethanesulfonate. Below is a comparison highlighting their uniqueness:

    Compound NameFormulaKey Features
    Potassium trifluoromethanesulfonateCF₃KO₃SStrong acidic properties; versatile reagent
    Lithium trifluoromethanesulfonateCF₃LiO₃SUsed in lithium-ion batteries; good ionic conductivity
    Sodium trifluoromethanesulfonateCF₃NaO₃SSimilar reactivity; used as an electrolyte
    Silver trifluoromethanesulfonateCF₃AgO₃SActs as a catalyst; often used in organic reactions

    Potassium trifluoromethanesulfonate stands out due to its specific applications in both organic synthesis and electrochemical studies, alongside its unique properties derived from the trifluoromethyl group which enhances its reactivity and stability compared to other salts.

    Hydrogen Bond Acceptor Count

    6

    Hydrogen Bond Donor Count

    1

    Exact Mass

    188.92355603 g/mol

    Monoisotopic Mass

    188.92355603 g/mol

    Heavy Atom Count

    9

    GHS Hazard Statements

    Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
    H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
    H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
    Respiratory tract irritation];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Pictograms

    Irritant

    Irritant

    Other CAS

    2926-27-4

    Dates

    Modify: 2023-08-15

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